molecular formula C9H11NO2S B182530 4-(Allylsulfonyl)aniline CAS No. 53870-35-2

4-(Allylsulfonyl)aniline

Cat. No.: B182530
CAS No.: 53870-35-2
M. Wt: 197.26 g/mol
InChI Key: RGIPTJCUMKROIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Allylsulfonyl)aniline is an aromatic amine compound featuring a phenyl group substituted with both an amino (-NH₂) and an allylsulfonyl (-SO₂-CH₂-CH=CH₂) functional group . This structure makes it a valuable building block in medicinal chemistry and organic synthesis. The aniline moiety is a common feature in many biologically active molecules , while the allylsulfonyl group can act as a versatile handle for further chemical modification. The sulfonylaniline motif is a privileged scaffold in drug discovery, found in various therapeutic agents . As a research chemical, this compound serves as a key synthetic intermediate for the development of novel compounds. It can be used in the exploration of new pharmaceutical candidates, particularly as a precursor for more complex sulfonyl-containing molecules . Its applications extend to materials science, where it could be used as a monomer or additive in polymer production . Researchers utilize this compound For Research Use Only, strictly for laboratory-scale investigations in chemical synthesis and development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

53870-35-2

Molecular Formula

C9H11NO2S

Molecular Weight

197.26 g/mol

IUPAC Name

4-prop-2-enylsulfonylaniline

InChI

InChI=1S/C9H11NO2S/c1-2-7-13(11,12)9-5-3-8(10)4-6-9/h2-6H,1,7,10H2

InChI Key

RGIPTJCUMKROIK-UHFFFAOYSA-N

SMILES

C=CCS(=O)(=O)C1=CC=C(C=C1)N

Canonical SMILES

C=CCS(=O)(=O)C1=CC=C(C=C1)N

Other CAS No.

53870-35-2

Origin of Product

United States

Synthetic Methodologies for 4 Allylsulfonyl Aniline and Its Analogs

Direct Sulfonylation Approaches

Direct sulfonylation methods involve the formation of the C-S bond at the para-position of the aniline (B41778) ring in a single key step. These approaches are often favored for their atom economy and straightforwardness.

Reaction of Anilines with Allylsulfonyl Halides

A primary and direct method for the synthesis of 4-(allylsulfonyl)aniline is the reaction of aniline with an allylsulfonyl halide, most commonly allylsulfonyl chloride. This reaction is a classic nucleophilic substitution on the sulfonyl group, where the amino group of aniline acts as the nucleophile. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct.

The synthesis of the key reagent, allylsulfonyl chloride, can be achieved by reacting sodium allylsulfonate with thionyl chloride in the presence of a catalyst and a polymerization inhibitor in an inert solvent. The reaction is heated to facilitate the conversion.

While specific examples detailing the reaction of aniline with allylsulfonyl chloride to yield this compound are not extensively documented in readily available literature, the general principles of sulfonamide formation from anilines and sulfonyl chlorides are well-established. The reaction conditions would likely be analogous to those used for other arylsulfonyl chlorides, such as p-toluenesulfonyl chloride, reacting with aniline. These reactions are often exothermic and can proceed without a catalyst under solvent-free conditions. For less reactive anilines, a catalyst may be necessary.

Reactant 1Reactant 2ProductConditions
AnilineAllylsulfonyl ChlorideThis compoundBase (e.g., pyridine, triethylamine), Solvent (e.g., dichloromethane, THF)

It is important to note that aniline itself is a strong base and can react with chlorosulfonic acid in a proton exchange, which can lead to undesirable side reactions. Therefore, protection of the amino group, for instance as an acetanilide, is a common strategy to achieve regioselective sulfonylation at the para position.

Oxidative Sulfonylation Strategies

Oxidative sulfonylation provides an alternative route to arylsulfones by forming the C-S bond through a radical-mediated process. A common approach involves the reaction of an aniline derivative with a sulfinate salt under oxidative conditions. Visible-light photoredox catalysis has emerged as a mild and efficient method for this transformation. In this process, a photocatalyst, upon irradiation with visible light, initiates the formation of a sulfonyl radical from a stable sulfinate salt. This radical then reacts with the aniline derivative to afford the corresponding sulfone.

While this method has been successfully applied to a variety of aniline derivatives and sulfinate salts, specific examples utilizing an allyl sulfinate to synthesize this compound are not prominently featured in the literature. However, the general applicability of the method suggests its potential for this specific synthesis.

Another oxidative approach is the electrochemical synthesis of sulfones from anilines and sodium sulfinates. This method avoids the need for chemical oxidants and transition metals, offering a greener alternative.

Aniline DerivativeSulfonylating AgentCatalyst/MediatorProduct
AnilineAllyl Sulfinate SaltPhotocatalyst (e.g., Iridium complex) + LightThis compound
AnilineAllyl Sulfinate SaltElectrochemical cellThis compound

Transition-Metal-Catalyzed Sulfonylation Pathways

Transition-metal catalysis offers powerful tools for the construction of C-S bonds. Palladium-catalyzed cross-coupling reactions, for instance, have been developed for the synthesis of aryl sulfones. One such method involves the palladium-catalyzed reaction of arylboronic acids with sulfonyl chlorides. In a potential application for the synthesis of this compound, a protected 4-aminophenylboronic acid could be coupled with allylsulfonyl chloride.

Furthermore, palladium catalysis can be employed in the allylation of sulfonyl hydrazides with alkynes to generate allylic arylsulfones, which could be a potential, albeit indirect, route to the target molecule if a suitable aniline-substituted sulfonyl hydrazide is used.

Copper-catalyzed methods have also been reported for the sulfonylation of anilines with sodium sulfinates. A biomass-derived copper catalyst has been shown to be effective for the remote C-H sulfonylation of aniline derivatives. These sulfonylation products can then be converted to the corresponding 4-sulfonyl anilines.

Aniline Derivative/PrecursorAllyl Source/Sulfonylating AgentCatalystProduct
4-Aminophenylboronic acid (protected)Allylsulfonyl chloridePalladium catalystThis compound (after deprotection)
AnilineSodium allyl sulfinateCopper catalystThis compound

Functional Group Interconversion Routes to Allylsulfonyl Aniline

Functional group interconversion (FGI) strategies involve the synthesis of a precursor molecule containing the desired allylsulfonyl group, followed by the transformation of another functional group into the aniline moiety, or vice versa.

Modification of Precursor Sulfones

This approach focuses on synthesizing a precursor molecule that already contains the allylsulfonyl benzene (B151609) core and then converting a substituent on the aromatic ring into an amino group. A common and effective strategy is the reduction of a nitro group.

The synthesis of a 4-nitro-1-(allylsulfonyl)benzene precursor would be the initial step. This could potentially be achieved through the reaction of a 4-nitrobenzenesulfinate with an allyl halide. Subsequently, the nitro group can be reduced to an amine using various established methods, such as catalytic hydrogenation (e.g., H2/Pd-C) or by using reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid.

Precursor SulfoneReactionProduct
4-Nitro-1-(allylsulfonyl)benzeneReduction (e.g., H2/Pd-C, SnCl2/HCl)This compound

Another potential precursor could be 4-(allylthio)aniline. The thioether can be oxidized to the corresponding sulfone using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). This two-step sequence involves the initial synthesis of the thioether followed by oxidation.

Precursor ThioetherReactionProduct
4-(Allylthio)anilineOxidation (e.g., H2O2, m-CPBA)This compound

Allylation Reactions on Aniline-Substituted Sulfonates

This strategy involves starting with an aniline derivative that already possesses a sulfur-containing functional group at the para-position, which is then allylated to form the allylsulfonyl group. A suitable starting material for this approach would be sodium 4-aminobenzenesulfinate. This salt could potentially be allylated using an allyl halide, such as allyl bromide or allyl chloride, to form the C-S bond and generate this compound. The success of this reaction would depend on the nucleophilicity of the sulfinate anion and the reaction conditions employed to favor S-allylation over N-allylation of the aniline.

Starting MaterialAllylating AgentProduct
Sodium 4-aminobenzenesulfinateAllyl bromideThis compound

Palladium-catalyzed allylation of acidic and less nucleophilic anilines using allylic alcohols directly has been reported. While this method typically leads to N-allylation, modifications of the catalytic system could potentially favor reaction at a different nucleophilic site if a suitable precursor is designed.

Green Chemistry and Sustainable Synthetic Pathways for this compound and its Analogs

The development of environmentally benign synthetic methodologies is a cornerstone of modern medicinal and materials chemistry. For the synthesis of this compound and its analogs, green chemistry principles offer pathways to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. This section explores solvent-free reaction conditions and photocatalytic methodologies as sustainable alternatives to traditional synthetic routes.

Solvent-Free Reaction Conditions

Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry, offering benefits such as reduced environmental impact, lower costs, and often, enhanced reaction rates and yields. Mechanochemistry, which utilizes mechanical force to induce chemical reactions, is a prominent solvent-free technique.

A notable solvent-free approach for the synthesis of sulfonamides involves a one-pot, two-step mechanochemical process. rsc.orgrsc.org This method employs solid sodium hypochlorite (NaOCl·5H₂O) for the tandem oxidation-chlorination of disulfides, followed by amination. rsc.orgrsc.org The reaction is prompted by a Lewis acid-base solid inorganic reagent and can be applied to both aromatic and aliphatic disulfides and amines. rsc.orgrsc.org This sustainable and metal-free synthesis route is efficient and utilizes cost-effective and environmentally friendly materials. rsc.org

Another green and solvent-free method for the synthesis of sulfonamides involves the reaction of amines and alcohols with p-toluenesulfonyl chloride. semanticscholar.org This approach can be conducted at room temperature and, in some cases, without the need for a catalyst. semanticscholar.org For the synthesis of 3-arylquinolines from anilines, a highly efficient, simple, and environmentally friendly one-pot reaction has been developed using Al₂O₃/MeSO₃H under solvent-free conditions at room temperature. nih.gov

While not specifically documented for this compound, these solvent-free methodologies present a viable and sustainable pathway for its synthesis and that of its analogs. The general procedures from these studies could be adapted for the specific substrates required for this compound.

Table 1: Overview of Solvent-Free Sulfonamide Synthesis Methodologies

MethodologyKey Reagents/ConditionsAdvantages
MechanosynthesisSolid NaOCl·5H₂O, catalytic solid acid, Lewis acid-base reagentEnvironmentally friendly, cost-effective, one-pot, solvent-free. rsc.orgrsc.org
Direct Sulfonylationp-toluenesulfonyl chloride, room temperatureSimple, catalyst-free in some cases, solvent-free. semanticscholar.org
Al₂O₃/MeSO₃H CatalysisAl₂O₃/MeSO₃H, room temperatureHigh efficiency, simple, one-pot, solvent-free. nih.gov

Photocatalytic Synthesis Methodologies

Photocatalysis has emerged as a powerful tool in organic synthesis, enabling the formation of complex molecules under mild conditions using visible light as a renewable energy source. This approach is particularly relevant for the synthesis of sulfonamides, offering novel pathways for their creation and functionalization.

One innovative photocatalytic system utilizes sodium iodide (NaI) as a dual-functional transfer reagent and soft electron donor to achieve the synthesis of sulfonamides. rsc.org This method allows for the direct activation of biomass-derived aryl triflates under mild, transition-metal-free, and photosensitizer-free conditions. rsc.orgrsc.org This strategy facilitates an efficient three-component cascade coupling with SO₂ surrogates (like K₂S₂O₅) and a broad range of amines to deliver sulfonamide products in good to excellent yields. rsc.orgrsc.org

Another metal-free photocatalytic approach allows for the late-stage functionalization of sulfonamides by converting them into pivotal sulfonyl radical intermediates. nih.gov This method can be harnessed by combining pharmaceutically relevant sulfonamides with various alkene fragments. nih.gov

Furthermore, a visible-light-mediated sulfonylation of anilines using sulfonyl fluorides as stable and modifiable sulfonylation reagents has been developed. frontiersin.org This method allows for the synthesis of a variety of substituted sulfonylanilines under mild reaction conditions. frontiersin.org The proposed mechanism involves the oxidation of the aniline by the photoexcited catalyst, followed by the reduction of the sulfonyl fluoride to generate a sulfonyl radical, which then couples with the aniline radical cation to form the desired product. frontiersin.org

The photocatalytic generation of sulfinyl radicals from N-hydroxymethylphthalimide (NHMP) sulfones has also been demonstrated as a modular and operationally simple strategy for the sulfonylation of aniline substructures. chemrxiv.org

These photocatalytic methods provide versatile and sustainable routes for the synthesis of this compound and its analogs, with the potential for late-stage functionalization and the use of diverse and readily available starting materials.

Table 2: Key Features of Photocatalytic Sulfonamide Synthesis

Photocatalytic SystemKey FeaturesSubstrates
NaI-mediatedTransition-metal-free, photosensitizer-free, mild conditions. rsc.orgrsc.orgAryl triflates, SO₂ surrogates, amines. rsc.orgrsc.org
Metal-free Sulfonamide FunctionalizationGenerates sulfonyl radical intermediates for reaction with alkenes. nih.govPharmaceutically relevant sulfonamides, alkenes. nih.gov
Visible-light Sulfonylation of AnilinesUses stable sulfonyl fluorides as sulfonylation reagents. frontiersin.orgAnilines, sulfonyl fluorides. frontiersin.org
NHMP Sulfone ActivationModular and operationally simple generation of sulfinyl radicals. chemrxiv.orgAniline substructures, NHMP sulfones. chemrxiv.org

Reactivity and Mechanistic Investigations of 4 Allylsulfonyl Aniline

Electrophilic Aromatic Substitution Dynamics at the Aniline (B41778) Moiety

The benzene (B151609) ring of 4-(allylsulfonyl)aniline is subject to electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. The reactivity and regioselectivity of this process are governed by the combined influence of the amino (-NH₂) group and the allylsulfonyl (-SO₂-allyl) group attached at the para position.

The amino group is a powerful activating group due to the ability of its lone pair of electrons to be delocalized into the benzene ring through resonance. chemistrysteps.com This increases the electron density of the ring, making it more susceptible to attack by electrophiles. allen.in It strongly directs incoming electrophiles to the ortho and para positions. chemistrysteps.combyjus.com Since the para position is already occupied by the allylsulfonyl group, the amino group in this compound directs substitution to the ortho positions (C2 and C6).

Conversely, the allylsulfonyl group is an electron-withdrawing and deactivating group. This deactivation arises from the electronegativity of the oxygen atoms in the sulfonyl moiety, which pulls electron density away from the ring. Deactivating groups typically direct incoming electrophiles to the meta position (C3 and C5).

It is also critical to consider the reaction conditions. In strongly acidic media, such as those used for nitration (HNO₃/H₂SO₄) or sulfonation (H₂SO₄), the basic amino group can be protonated to form the anilinium ion (-NH₃⁺). chemistrysteps.combyjus.com This anilinium group is strongly deactivating and a meta-director. chemistrysteps.combyjus.com Under such conditions, the directing effects would align, and substitution would be directed to the positions meta to the anilinium ion (and ortho to the allylsulfonyl group). To achieve substitution ortho to the amine under acidic conditions, the amino group is often protected, for instance, through acetylation. chemistrysteps.comallen.in

Nucleophilic Reactivity of the Aniline Nitrogen

The lone pair of electrons on the nitrogen atom of the aniline moiety makes it a potent nucleophile. chemistrysteps.com This allows it to react with a variety of electrophiles, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds. While the delocalization of this lone pair into the aromatic ring reduces its nucleophilicity compared to aliphatic amines, it remains sufficiently reactive for many important transformations. chemistrysteps.com

The nitrogen atom of this compound readily participates in acylation and alkylation reactions. Acylation involves the reaction with an acyl halide or acid anhydride (B1165640) to form an amide. This reaction is often performed to protect the amino group and modulate its reactivity. allen.in The formation of N-(4-(allylsulfonyl)phenyl)acetamide, the acetylated derivative of this compound, has been documented in research, confirming this reactivity pathway. scholaris.cacore.ac.uk The reaction proceeds via a nucleophilic addition-elimination mechanism where the aniline nitrogen attacks the electrophilic carbonyl carbon of the acylating agent. chemistrysteps.com

Alkylation of the amino group can be achieved with alkyl halides through a nucleophilic substitution (Sₙ2) reaction, leading to the formation of secondary or tertiary amines. chemistrysteps.com

Table 1: Representative Acylation and Alkylation Reactions of this compound

Reaction TypeElectrophileReagent ExampleProduct
Acylation Acyl HalideAcetyl chloride (CH₃COCl)N-(4-(allylsulfonyl)phenyl)acetamide
Acylation Acid AnhydrideAcetic anhydride ((CH₃CO)₂O)N-(4-(allylsulfonyl)phenyl)acetamide
Alkylation Alkyl HalideMethyl iodide (CH₃I)N-Methyl-4-(allylsulfonyl)aniline

As a primary aromatic amine, this compound is a suitable substrate for the synthesis of Schiff bases (also known as imines or azomethines). scispace.cominternationaljournalcorner.com These compounds are formed through the condensation reaction with an aldehyde or a ketone, typically under acid or base catalysis. scispace.comjetir.org

The mechanism begins with the nucleophilic attack of the aniline nitrogen on the electrophilic carbonyl carbon of the aldehyde or ketone. globalconference.info This initial addition yields an unstable intermediate known as a carbinolamine. scispace.comglobalconference.info The carbinolamine then undergoes dehydration (elimination of a water molecule) to form the stable C=N double bond characteristic of an imine. scispace.com The reaction is reversible, and water is often removed to drive the equilibrium towards the product. scispace.com This reaction provides a versatile method for constructing complex molecules containing the allylsulfonylphenyl-imine motif.

Reactivity of the Allyl Group

The allyl group (-CH₂-CH=CH₂) provides an additional site of reactivity within the this compound molecule, distinct from the aromatic system. Its reactivity is centered on the carbon-carbon double bond and the adjacent allylic position.

The π-bond of the alkene in the allyl group can act as a nucleophile, making it susceptible to electrophilic addition reactions. libretexts.org For instance, in a reaction with a hydrogen halide like hydrogen bromide (HBr), the π electrons attack the hydrogen atom, breaking the H-Br bond. libretexts.org This results in the formation of a carbocation intermediate and a bromide ion. libretexts.org

The intermediate formed is a secondary, allylic carbocation, which is stabilized by resonance. The positive charge is delocalized over two carbon atoms. The subsequent nucleophilic attack by the bromide ion can occur at either of these carbons, potentially leading to a mixture of products, although Markovnikov's rule generally favors addition to the more substituted carbon. libretexts.org The electron-withdrawing sulfonyl group may slightly reduce the nucleophilicity of the double bond compared to a simple alkene.

The allyl sulfone moiety is a versatile functional group in radical chemistry. nih.govresearchgate.net Research has shown that allyl sulfones can serve as precursors to carbon-centered radicals through desulfonylative functionalization. nih.govresearchgate.net In these processes, the entire allylsulfonyl group can be replaced by various other functionalities. This diversity-oriented approach allows for the introduction of groups through desulfonylative alkynylation, azidation, halogenation, and deuteration, among others. nih.govresearchgate.net

Another potential radical pathway is allylic halogenation. Using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator, a bromine atom can be selectively introduced at the allylic position (the -CH₂- group adjacent to the double bond). pressbooks.pub This reaction proceeds via a radical chain mechanism involving the formation of a resonance-stabilized allyl radical, which then reacts with bromine. pressbooks.pub

Table 2: Potential Radical Reactions of the Allyl Group

Reaction TypeReagent(s)Reactive SiteKey Feature
Desulfonylative Functionalization Radical initiator + Trapping reagentC-S bondThe allylsulfonyl group acts as a leaving group, replaced by a new functionality. nih.gov
Allylic Halogenation N-Bromosuccinimide (NBS), light/heatAllylic C-H bondSelective substitution of an allylic hydrogen with a bromine atom. pressbooks.pub
Radical Addition Radical initiator + HBrC=C double bondAnti-Markovnikov addition of HBr across the double bond.

Role of the Sulfonyl Group in Modulating Reactivity

The sulfonyl group (–SO₂–) is a powerful modulator of chemical reactivity, exerting significant electronic effects on both the aromatic ring and the adjacent allyl group in this compound.

Electron-Withdrawing Effects on the Aromatic Ring

The sulfonyl group is a potent electron-withdrawing group, influencing the aromatic ring through both induction and resonance. lkouniv.ac.inpearson.com The high electronegativity of the oxygen atoms and the sulfur atom pulls electron density away from the benzene ring through the sigma bond framework (inductive effect). lkouniv.ac.in Additionally, the sulfonyl group can delocalize electron density from the ring via pπ-dπ interactions, as shown in resonance structures where a positive charge develops on the aromatic ring. lkouniv.ac.indoubtnut.com

This strong electron-withdrawing character has two primary consequences for the aniline moiety:

Deactivation of the Aromatic Ring: By reducing the electron density of the benzene ring, the sulfonyl group deactivates it toward electrophilic aromatic substitution. lkouniv.ac.in This makes reactions like nitration, halogenation, or Friedel-Crafts alkylation on the ring significantly slower compared to unsubstituted benzene.

Decreased Basicity of the Aniline Nitrogen: The sulfonyl group markedly reduces the basicity of the amino group. doubtnut.comlibretexts.org It pulls electron density from the nitrogen's lone pair, making it less available to donate to a proton or other Lewis acid. This effect is transmitted through the aromatic π-system. Consequently, this compound is a much weaker base than aniline itself.

Activation of Adjacent Carbons (α-Sulfonyl Carbanions)

One of the most significant roles of the sulfonyl group is its ability to stabilize an adjacent carbanion. uoguelph.cafiveable.me The carbon atom situated between the sulfonyl group and the vinyl group of the allyl moiety (the α-carbon) is acidic. In the presence of a suitable base, this proton can be removed to form a highly stabilized α-sulfonyl carbanion. rsc.org

The stability of this carbanion is attributed to the delocalization of the negative charge onto the electronegative oxygen atoms of the sulfonyl group. researchgate.net Structural studies on sulfonyl-stabilized carbanions show a planar geometry at the carbanionic carbon and a shortened carbon-sulfur bond, indicating significant delocalization and ylid-like character. researchgate.netcdnsciencepub.com The debate over the exact nature of this stabilization—whether it involves sulfur d-orbital participation or is better described by negative hyperconjugation (an nC → σ*S-O interaction)—continues, but the stabilizing effect is undisputed. uoguelph.caacs.org

This ability to form a stable nucleophile is synthetically valuable. The α-sulfonyl carbanion generated from this compound can react with a wide range of electrophiles, such as alkyl halides or carbonyl compounds, to form new carbon-carbon bonds at the α-position. researchgate.net This reactivity effectively inverts the normal polarity (umpolung) of the carbon atom, turning it from an electrophilic center (in Michael additions) to a potent nucleophilic one.

Table 1: Configurational Stability of α-Sulfonyl Anions
SystemConditionObservationCalculated Barrier (Racemization)Reference
Palladium-catalyzed decarboxylative allylation intermediateElevated TemperaturesHighly stereospecific reaction; allylation is faster than racemization9.9 kcal/mol nih.gov
Lithium α-(S)-trifluoromethylsulfonyl carbanion-105°CReaction with allyl iodide is slow; lower reactivity of contact ion pairs (CIPs)Not specified sci-hub.st
Lithiated α-sulfonyl carbanion (Gais)-80°CRapid racemization observedNot specified nih.gov

Detailed Reaction Mechanism Elucidation

Understanding the precise mechanisms of reactions involving this compound requires advanced analytical and computational techniques to probe the transient species that govern the reaction pathway.

Transition State Analysis

Modern computational chemistry, particularly Density Functional Theory (DFT), is a key tool for elucidating reaction mechanisms by modeling transition states. digitellinc.com For cycloaddition reactions involving sulfones, DFT calculations can map the potential energy surface, identify the structures of transition states, and calculate their activation energies (Ea). acs.orgacs.org This analysis helps explain and predict stereochemical and regiochemical outcomes.

For example, in 1,3-dipolar cycloadditions of vinyl sulfones, the regioselectivity is explained by comparing the activation barriers of the transition states leading to different isomers. nih.gov Similarly, for the [2+1] cycloaddition of sulfone-substituted acrylates, comparison of the LUMO energies of Lewis acid-complexed intermediates and the activation energies of their subsequent transition states successfully explained the experimental results. acs.org

Table 2: Representative Calculated Activation Energies (Ea) for Sulfone Reactions
Reaction TypeReactantsCatalyst/ConditionsTransition State PathCalculated Ea (kcal/mol)Reference
[2+1] Cycloaddition1-Seleno-2-silylethene + Sulfonylacrylate-SnCl₄SnCl₄Synclinal Addition25.3 acs.org
[2+1] Cycloaddition1-Seleno-2-silylethene + Sulfoxideacrylate-SnCl₄SnCl₄Synclinal Addition26.9 acs.org
1,3-Dipolar CycloadditionSugar Azide + Vinyl SulfoneToluene (B28343) (Thermal)Formation of 1,4-disubstituted triazoleLower Barrier researchgate.net
1,3-Dipolar CycloadditionSugar Azide + Vinyl SulfoneToluene (Thermal)Formation of 1,5-disubstituted triazoleHigher Barrier (+12.6 kJ/mol) researchgate.net

These computational studies show that the transition state energetics are finely tuned by the substituents, catalyst, and substrate geometry, providing a predictive framework for reaction design. digitellinc.com

Intermediate Identification and Characterization

The reaction pathways of this compound can involve several types of reactive intermediates. While direct observation is often challenging due to their short lifetimes, their existence is inferred from final products, trapping experiments, and spectroscopic studies.

α-Sulfonyl Carbanions: As discussed in section 3.4.2, the α-sulfonyl carbanion is a key intermediate in base-mediated reactions. rsc.orguoguelph.ca Mechanistic studies of palladium-catalyzed allylations have shown that these anions can be generated and undergo C-C bond formation faster than they racemize, leading to highly stereospecific outcomes. nih.gov The intermediate is proposed to exist as an ion pair with the palladium-π-allyl complex. nih.gov

Arenium Ions (Wheland Intermediates): In electrophilic substitution reactions on the aniline ring, the electrophile adds to the ring to form a resonance-stabilized carbocation known as an arenium ion or Wheland intermediate. lkouniv.ac.in The deactivating sulfonyl group would destabilize this intermediate relative to that of aniline, slowing the reaction rate.

Cycloaddition Intermediates: In stepwise pericyclic reactions, radical or zwitterionic intermediates can be involved. For example, some electrocyclic ring closures of sulfone-containing systems have been shown to proceed through detectable vinylcyclobutene and hexatriene intermediates. rsc.org

Radical Intermediates: Under photoredox catalysis conditions, reactions of allylic or vinyl sulfones can proceed through radical intermediates. rsc.org For instance, the reaction of an alkyl radical with an alkenyl sulfone can proceed via an addition-elimination pathway, generating a β-sulfonyl radical which then eliminates a sulfonyl radical to form the alkene product. rsc.org

The identification of these intermediates is crucial for a complete mechanistic picture and for optimizing reaction conditions to favor desired pathways.

Computational and Theoretical Studies on 4 Allylsulfonyl Aniline

Quantum Chemical Calculations for Molecular Structure and Conformation

Quantum chemical calculations are instrumental in determining the three-dimensional arrangement of atoms in a molecule and understanding its conformational preferences. nrel.govmdpi.com These calculations can predict stable structures and the energy barriers between them. storion.ru

Conformational Landscape and Rotational Barriers

The presence of flexible single bonds in 4-(Allylsulfonyl)aniline, particularly around the sulfonyl group and the allyl group, allows for the existence of multiple conformations. libretexts.orgtaylorfrancis.com Conformational analysis involves exploring the potential energy surface to identify various stable conformers and the transition states that connect them. nih.gov

The rotation around the C-S and S-N bonds is of particular interest. The energy required to rotate around these bonds is known as the rotational barrier. researchgate.netcsic.es High rotational barriers can lead to the existence of stable rotational isomers, or atropisomers. researchgate.net Computational methods can calculate these barriers, providing insight into the flexibility of the molecule and the likelihood of different conformations existing at a given temperature. csic.es For instance, the rotational barrier around the N-Ar bond in related aniline (B41778) derivatives can be influenced by the electronic nature of substituents on the aromatic ring. csic.esnih.gov

Table 1: Representative Rotational Barriers in Related Aniline Systems

Molecule SystemBond of RotationComputational MethodCalculated Rotational Barrier (kcal/mol)
N-(pyridin-4-yl)-2-isopropylanilinesN-ArDFT5.5-5.7
N-methyl-N-(5-substituted-pyrimidin-2-yl)-2-methoxymethylanilinesN-ArVT-NMR and DFTVaries with substituent
Neutral pyridyl rotorsC-NNMR and Computational Modelling18.8 - 20.6

This table presents data for related aniline systems to illustrate the range of rotational barriers that can be computationally determined. Specific data for this compound was not available in the search results.

Electronic Structure Analysis

The electronic structure of a molecule governs its chemical behavior. nih.gov Computational methods provide a detailed picture of how electrons are distributed within this compound and how the molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict reactivity. wikipedia.orgimperial.ac.uklibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. ucsb.edu

For this compound, FMO analysis can identify the most reactive sites. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. The distribution of the HOMO and LUMO across the molecule can pinpoint the atoms or functional groups most likely to participate in chemical reactions. researchgate.net

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density in a molecule is rarely uniform. Some atoms will have a partial positive charge, while others will have a partial negative charge. This charge distribution can be quantified using computational methods to calculate atomic charges. nrel.govresearchgate.netresearchgate.net

A more visual representation of charge distribution is provided by the molecular electrostatic potential (MEP) map. researchgate.netresearchgate.netlibretexts.org The MEP map illustrates the electrostatic potential on the surface of the molecule. mdpi.comset-science.com Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. chegg.com Conversely, regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack. libretexts.org For this compound, the MEP map would likely show negative potential around the oxygen atoms of the sulfonyl group and the nitrogen atom of the aniline group, while the hydrogen atoms of the amine group would exhibit positive potential.

Mechanistic Insights from Computational Modeling

Reaction Pathway Prediction and Energy Profiles

Theoretical calculations are instrumental in mapping the potential energy surfaces of chemical reactions, identifying transition states, and determining activation barriers, which collectively define the reaction mechanism. For a molecule like this compound, computational studies can elucidate pathways for its synthesis or subsequent functionalization.

DFT calculations on the reactions of aniline derivatives, for instance, have provided detailed mechanistic insights. tsijournals.comnih.gov Studies on the electrophilic substitution of aniline, such as chlorination, have computationally explored the energy profiles for ortho, meta, and para attacks. tsijournals.com These studies calculate the relative energies of intermediates and transition states to predict regioselectivity. For aniline chlorination catalyzed by aluminum chloride, DFT calculations showed that while the para-substituted product is thermodynamically similar to others, the reaction is under kinetic control, with the activation barrier for the meta position being surprisingly low. tsijournals.com

Similarly, the oxidation of anilines by agents like ferrate(VI) has been modeled to compare different mechanistic pathways, such as Hydrogen Atom Transfer (HAT) versus Single-Electron Transfer (SET). nih.gov For the reaction between aniline and HFeO₄⁻, the HAT mechanism was found to be more favorable, with a calculated activation free-energy barrier significantly lower than that for the SET pathway. nih.gov

Based on these analogous systems, a theoretical reaction energy profile for the synthesis or reaction of this compound can be constructed. For a hypothetical reaction, such as the C-H functionalization at the aniline ring, DFT would be used to calculate the Gibbs free energies (ΔG) of reactants, transition states (TS), intermediates (I), and products.

Table 1: Representative Calculated Activation and Reaction Energies for Aniline Reactions (Data from Analogous Systems)

Reaction TypeSystemPathwayActivation Free Energy (ΔG‡) (kcal/mol)Reaction Free Energy (ΔG) (kcal/mol)Reference
OxidationAniline + HFeO₄⁻Hydrogen Atom Transfer (HAT)8.3-19.6 nih.gov
OxidationAniline + HFeO₄⁻Single Electron Transfer (SET)11.810.2 nih.gov
ChlorinationAniline + Cl₂/AlCl₃Ortho attack (TS2)14.6~ -29 tsijournals.com
ChlorinationAniline + Cl₂/AlCl₃Meta attack (TS2)2.2 tsijournals.com
ChlorinationAniline + Cl₂/AlCl₃Para attack (TS2)19.9 tsijournals.com

This table presents data from computational studies on aniline to illustrate typical energy values. The exact values for this compound would require specific calculations.

Solvent Effects in silico

The surrounding solvent medium can significantly influence reaction rates and molecular properties. In silico studies model these effects using various approaches, such as implicit solvent models (e.g., Polarizable Continuum Model, PCM) or explicit solvent models where individual solvent molecules are included in the calculation.

Computational studies on the reactions of aniline and related sulfonyl chlorides have demonstrated the importance of solvent effects. researchgate.netresearchgate.net For example, in nucleophilic aromatic substitution (SNAr) reactions involving aniline, DFT calculations using the M06-2x functional showed that solvents like acetonitrile (B52724) (polar, aprotic) and toluene (B28343) (nonpolar) alter the energy profiles compared to the gas phase. researchgate.net Generally, polar solvents can preferentially stabilize charged intermediates and transition states, thereby lowering activation barriers and accelerating reactions.

For this compound, the presence of the polar sulfonyl group and the hydrogen-bonding capable amino group suggests that its conformation and reactivity would be sensitive to solvent polarity. Computational models can predict how key properties change in different solvents.

Table 2: Theoretical Solvent Effects on Properties of an Aniline Derivative (Illustrative Data)

SolventDielectric Constant (ε)Calculated HOMO-LUMO Gap (eV)Calculated Dipole Moment (Debye)Reference
Gas Phase1.04.02Low tandfonline.com
Toluene2.4Slightly DecreasedIncreased researchgate.net
Acetonitrile37.5DecreasedIncreased researchgate.net
Water78.4Significantly DecreasedHigh tandfonline.com

This table illustrates general trends observed in computational studies of aromatic amines in different solvents. researchgate.nettandfonline.com Specific values require direct calculation for this compound.

Non-Covalent Interaction Analysis

Non-covalent interactions are critical in determining the supramolecular chemistry, crystal packing, and biological interactions of molecules. For this compound, the key non-covalent forces are hydrogen bonds and aromatic π-π stacking interactions. Computational methods such as Hirshfeld surface analysis and DFT are used to quantify and visualize these interactions. rsc.orgiucr.org

Hydrogen Bonding Networks

The this compound molecule possesses excellent hydrogen bond donors (the two N-H protons of the amino group) and acceptors (the two sulfonyl oxygens and the lone pair on the amino nitrogen). This functionality allows for the formation of robust and predictable hydrogen-bonding networks in the solid state.

Studies on a vast range of sulfonamide crystal structures show that the amino/amido protons preferentially form hydrogen bonds with sulfonyl oxygens. nih.govresearchgate.net In the crystal structure of the related compound dapsone (B1669823), N-H···O hydrogen bonds involving the sulfonyl oxygen atoms are key interactions that extend the structure. nih.govnih.gov The amino group can also act as an acceptor, though this is less common. These interactions typically form chains or sheets. For instance, in many sulfonamide crystals, a common motif is a catemer (chain) formed by N-H···O=S bonds. researchgate.net

Table 3: Typical Hydrogen Bond Geometries in Aromatic Sulfonamide Crystal Structures

Interaction Type (D—H···A)D···A Distance (Å)D—H···A Angle (°)Compound ExampleReference
N—H···O(sulfonyl)2.925 - 3.096158 - 1724-methyl-N-propylbenzenesulfonamide / Dapsone co-crystal nih.govnih.gov
N—H···O(nitro)3.248 - 3.324149 - 160Dapsone-trinitrobenzene co-crystal nih.gov
O—H···N(amino)2.653173Dapsone-dinitrobenzoic acid co-crystal nih.gov
C—H···O(sulfonyl)3.399 - 3.594152 - 1704-methyl-N-propylbenzenesulfonamide nih.gov

D = Donor atom, A = Acceptor atom. Data is from crystal structures of closely related sulfonamides.

Aromatic π-π Stacking Interactions

The phenyl ring in this compound allows it to participate in π-π stacking interactions, which are crucial for stabilizing crystal structures and in molecular recognition. msstate.edu These interactions arise from a combination of electrostatic and dispersion forces between aromatic rings.

Computational studies on conformationally flexible sulfonamides have shown a delicate interplay between hydrogen bonding and π-π stacking. rsc.orgresearchgate.net The presence of strong hydrogen-bonding groups can sometimes prevent conformations that would favor intramolecular π-stacking. rsc.org In intermolecular stacking, the arrangement can be parallel-displaced or T-shaped. The interaction energy depends on the distance between the rings and their relative orientation. In co-crystals of dapsone with 1,3,5-trinitrobenzene, π-π stacking interactions are observed with ring centroid separations around 3.6 Å. nih.govqut.edu.au Computational studies can precisely calculate the energy of these interactions, which are typically in the range of -2 to -10 kcal/mol.

Table 4: Calculated Parameters for Aromatic π-π Stacking in Analogous Systems

SystemInteraction TypeCentroid-Centroid Distance (Å)Calculated Interaction Energy (kcal/mol)Reference
Dapsone co-crystalπ-π Stacking3.596Not Calculated nih.gov
Dapsone co-crystalπ-π Stacking3.774Not Calculated nih.gov
Benzene (B151609) DimerParallel-displaced~3.8~ -2.5 acs.org
Substituted SulfonamidesIntramolecular π-stacking~3.5 - 4.0Up to -8.0 (estimated) rsc.orgresearchgate.net

This table combines experimental crystal data with general computational values for aromatic stacking to illustrate typical parameters.

Advanced Spectroscopic Characterization in Mechanistic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the connectivity and chemical environment of each atom can be established.

For 4-(Allylsulfonyl)aniline, NMR is critical for confirming the regiochemistry of the substituents on the aniline (B41778) ring and assigning the protons and carbons of the allyl group. While specific spectral data for this compound is not detailed in the provided results, data for the closely related N-(4-(allylsulfonyl)phenyl)acetamide provides insight into the expected signals. scholaris.ca The aromatic region of the ¹H NMR spectrum is expected to show a characteristic AA'BB' system for the 1,4-disubstituted benzene (B151609) ring. The protons on the allyl group would present as a complex multiplet for the methine proton (-CH=) and two multiplets for the terminal vinyl protons (=CH₂), with distinct coupling patterns revealing their connectivity.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound Note: These are estimated ranges based on typical values for similar structural motifs.

Atom Nucleus Predicted Chemical Shift (ppm) Multiplicity
Aromatic Protons¹H6.7 - 7.8Doublet, Doublet
Amine Protons (NH₂)¹H3.5 - 4.5Broad Singlet
Allyl Methine (-CH=)¹H5.8 - 6.1Multiplet
Allyl Methylene (=CH₂)¹H5.0 - 5.3Multiplet
Allyl Methylene (-CH₂-S)¹H3.9 - 4.2Doublet
Aromatic Carbons¹³C114 - 152-
Allyl Methine (-CH=)¹³C125 - 135-
Allyl Methylene (=CH₂)¹³C118 - 122-
Allyl Methylene (-CH₂-S)¹³C55 - 65-

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) spectroscopy is an effective tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. megalecture.com The IR spectrum of this compound would display characteristic absorption bands confirming the presence of the amine, sulfonyl, allyl, and aromatic moieties.

The key functional group vibrations for this compound are:

N-H Stretching: The primary amine (-NH₂) group typically shows two sharp to medium intensity bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations. libretexts.org

S=O Stretching: The sulfonyl group (SO₂) is characterized by two strong absorption bands. The asymmetric stretch typically appears in the 1300-1350 cm⁻¹ range, while the symmetric stretch is found in the 1120-1160 cm⁻¹ range.

C=C Stretching: The spectrum would show absorptions for both the aromatic ring and the allyl group's double bond. Aromatic C=C stretching vibrations typically appear as a set of bands in the 1400-1600 cm⁻¹ region. libretexts.org The alkene C=C stretch from the allyl group is expected around 1640-1680 cm⁻¹. vscht.cz

C-H Stretching: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretches (from the allyl group's CH₂ adjacent to the sulfur) appear just below 3000 cm⁻¹. libretexts.orgvscht.cz

C-H Bending: Out-of-plane (oop) C-H bending vibrations for the substituted benzene ring can provide information about the substitution pattern and are typically found in the 675-900 cm⁻¹ region. libretexts.orglibretexts.org

The region below 1500 cm⁻¹ is known as the "fingerprint region" and contains a complex pattern of bands, including C-N and C-S stretching, which are unique to the molecule as a whole. megalecture.com

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
Primary AmineN-H Stretch3300 - 3500Medium, Sharp (two bands)
SulfonylS=O Asymmetric Stretch1300 - 1350Strong
SulfonylS=O Symmetric Stretch1120 - 1160Strong
Aromatic RingC-H Stretch3000 - 3100Weak to Medium
Aromatic RingC=C Stretch1400 - 1600Medium
Allyl Group=C-H Stretch~3080Medium
Allyl GroupC=C Stretch1640 - 1680Medium
Alkane (Allyl)C-H Stretch2850 - 3000Medium

Mass Spectrometry (MS) in Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is invaluable for confirming the molecular weight of a synthesized compound and can be used to monitor the progress of a chemical reaction in real-time. d-nb.info In the context of this compound, MS would be used to confirm its formation by identifying its molecular ion peak.

In a typical synthesis, small aliquots of the reaction mixture can be withdrawn over time and analyzed directly by MS. d-nb.info This allows for the observation of the disappearance of starting material ions and the appearance of the product ion corresponding to this compound (expected molecular weight: 197.26 g/mol ). The protonated molecule [M+H]⁺ would be observed at an m/z of approximately 198.27.

Techniques like Multiple Reaction Monitoring (MRM) offer highly sensitive and specific quantification of target molecules within complex mixtures. proteomics.com.au For a compound like this compound, an MRM method would involve selecting the parent ion (e.g., m/z 198) in the first quadrupole, fragmenting it, and then monitoring for a specific, characteristic daughter ion in the third quadrupole. proteomics.com.aunih.gov This provides a high degree of confidence in both the identification and quantification of the product, even at low concentrations. proteomics.com.au Analysis of the fragmentation pattern in a tandem MS (MS/MS) experiment can also provide structural information, for instance, showing the loss of the allyl group or parts of the sulfonyl moiety.

Table 3: Expected Mass Spectrometry Data for this compound

Ion Description Expected m/z
[M]⁺Molecular Ion~197.26
[M+H]⁺Protonated Molecule~198.27
[M+Na]⁺Sodium Adduct~220.25

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org This technique involves directing a beam of X-rays onto a single crystal of the compound. The crystal diffracts the X-rays into a unique pattern of spots. nih.gov By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be generated, from which the precise positions of atoms, bond lengths, and bond angles can be determined. wikipedia.orgnih.gov

Table 4: Example of Crystallographic Data Obtainable for a Molecular Crystal Note: This table represents the type of data obtained from an X-ray crystallography experiment and is not specific to this compound.

Parameter Description Example Value
Crystal SystemThe symmetry system of the crystal lattice.Monoclinic
Space GroupThe specific symmetry group of the crystal.P2₁/c
a, b, c (Å)The dimensions of the unit cell.a = 10.5, b = 5.8, c = 15.2
α, β, γ (°)The angles of the unit cell.α = 90, β = 98.5, γ = 90
Volume (ų)The volume of the unit cell.905.6
ZThe number of molecules in the unit cell.4
Bond Length (S=O)The distance between sulfur and oxygen atoms.~1.43 Å
Bond Angle (O-S-O)The angle between the two oxygen atoms and sulfur.~119°

Applications As a Building Block in Complex Chemical Synthesis

Synthesis of Nitrogen-Containing Heterocycles

The aniline (B41778) moiety of 4-(allylsulfonyl)aniline is a key functional group for the construction of nitrogen-containing heterocyclic rings, which are core structures in many pharmaceuticals and biologically active compounds. The nucleophilic nature of the primary amine allows it to readily participate in condensation and cyclization reactions to form a diverse range of heterocyclic systems.

Thiazolidin-4-ones are a class of five-membered heterocyclic compounds that are of significant interest in medicinal chemistry. The synthesis of thiazolidin-4-one derivatives often involves a one-pot, three-component cyclocondensation reaction. numberanalytics.comnih.gov In this reaction, an aniline derivative, an aldehyde, and a mercaptoalkanoic acid (commonly thioglycolic acid) are reacted together.

When using this compound as the amine component, it reacts with an aldehyde to form an intermediate Schiff base (imine). Subsequent nucleophilic attack by the sulfur of thioglycolic acid on the imine carbon, followed by intramolecular cyclization via amide bond formation, yields the corresponding N-substituted thiazolidin-4-one. This synthetic route allows for the incorporation of the 4-(allylsulfonyl)phenyl moiety at the N-3 position of the thiazolidinone ring, creating hybrid molecules that combine the structural features of both scaffolds. rsc.orgrsc.orgorganic-chemistry.org The diversity of this reaction allows for the use of various aldehydes to generate a library of thiazolidinone derivatives.

Table 1: Representative Synthesis of Thiazolidin-4-one Derivatives

Reactant 1 Reactant 2 Reactant 3 Product

This table represents a generalized synthetic scheme based on established methods for thiazolidinone synthesis. numberanalytics.combldpharm.com

Quinolines are bicyclic nitrogen-containing heterocycles that form the backbone of numerous natural products and synthetic drugs. core.ac.uk Several classic named reactions, such as the Combes, Doebner-von Miller, and Friedländer syntheses, utilize anilines as key starting materials for constructing the quinoline (B57606) core. nih.govscispace.com

This compound can serve as the aniline precursor in these reactions. For instance, in a Doebner-von Miller reaction, the aniline is reacted with an α,β-unsaturated aldehyde or ketone (which can be formed in situ from glycerol (B35011) or other precursors) under acidic conditions. The reaction proceeds through a series of conjugate additions and electrophilic cyclizations, ultimately leading to a substituted quinoline. scispace.com Using this compound would yield quinoline derivatives bearing the allylsulfonyl substituent on the benzene (B151609) ring portion of the bicyclic system. This functional handle can be preserved for further synthetic modifications or to influence the molecule's biological properties.

Table 2: Potential Quinoline Synthesis Using this compound

Synthesis Name Reactants General Product Structure
Doebner-von Miller This compound, α,β-Unsaturated Carbonyl 6-(Allylsulfonyl)quinoline (substituted)
Friedländer This compound (as 2-aminoaryl ketone), Carbonyl Compound 2,3-Disubstituted-6-(allylsulfonyl)quinoline

This table illustrates the potential application of this compound in well-established quinoline synthesis methodologies. nih.govresearchgate.net

Formation of Carbon-Sulfur and Carbon-Nitrogen Bonds

The functional groups of this compound provide handles for forming new carbon-sulfur (C-S) and carbon-nitrogen (C-N) bonds, which are fundamental transformations in organic synthesis.

The aniline nitrogen is a potent nucleophile and can participate in various C-N bond-forming reactions. These include N-alkylation, N-acylation, and transition metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination. tcichemicals.commdpi.com Such reactions allow for the introduction of diverse substituents onto the nitrogen atom, modifying the molecule's properties for various applications.

The sulfonyl group is generally a stable and electron-withdrawing moiety. While the sulfur atom itself is at a high oxidation state, reactions targeting the C-S bond are less common but can be achieved under specific conditions, often involving reductive or transition-metal-catalyzed desulfonylation processes. rsc.orgorganic-chemistry.org More commonly, the allyl group attached to the sulfone can be functionalized. Furthermore, the allyl group itself is reactive toward C-S bond formation, for example, through thiol-ene reactions where a thiol adds across the double bond.

Role in Cascade and Multicomponent Reactions

Cascade reactions (or tandem/domino reactions) and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation, reducing waste and improving step economy. numberanalytics.comfrontiersin.org this compound is an ideal candidate for such processes due to its multiple reactive sites.

For example, it can be used as the amine component in isocyanide-based MCRs like the Ugi or Passerini reactions, which rapidly generate complex, peptide-like molecules. organic-chemistry.orgbeilstein-journals.org In a Ugi four-component reaction, this compound could react with an aldehyde, a carboxylic acid, and an isocyanide to produce a complex α-acylamino amide scaffold in one pot.

The compound can also participate in cascade reactions. An example is an initial aza-Michael addition of the aniline nitrogen to an electron-deficient alkene, followed by an intramolecular cyclization, a strategy often used to build heterocyclic frameworks. frontiersin.org The presence of the allyl group offers further possibilities for sequential reactions, such as a cross-coupling reaction followed by a ring-closing metathesis involving the allyl moiety.

Functionalization for Targeted Molecular Synthesis

The distinct reactivity of each functional group in this compound allows for its selective functionalization to build targeted molecules.

Aniline Moiety : The primary amine can be diazotized and converted into a wide range of other functional groups (e.g., halides, hydroxyl, cyano) via Sandmeyer-type reactions. It can also be readily acylated or alkylated to introduce new side chains. nih.gov

Allyl Group : The alkene of the allyl group is a versatile handle for numerous transformations. It can undergo oxidation to form an epoxide or diol, hydrogenation to a propyl group, or participate in olefin metathesis. It is also amenable to hydroboration-oxidation to yield an alcohol, or participate in palladium-catalyzed reactions such as the Heck or Suzuki coupling (if converted to a vinyl halide).

Aromatic Ring : The sulfonyl group is a meta-director in electrophilic aromatic substitution, while the amino group is a strong ortho-, para-director. This competing influence allows for controlled substitution on the benzene ring under appropriate conditions, often by first protecting the highly activating amino group.

This orthogonal reactivity enables chemists to use this compound as a scaffold, sequentially or selectively modifying each part of the molecule to assemble complex structures with precise control.

Development of Molecular Probes and Ligands

The structural framework of this compound holds potential for the development of specialized chemical tools like molecular probes and ligands for metal catalysts. Aniline derivatives are common precursors for fluorescent dyes and chemosensors. analis.com.mynih.govmdpi.com For example, the aniline nitrogen can be part of a donor-pi-acceptor (D-π-A) system, which is a common design for fluorescent probes. The this compound structure could be elaborated into a larger conjugated system, where the sulfonyl group acts as an acceptor and the amine as a donor, to create a fluorophore whose optical properties might respond to its environment.

In the field of coordination chemistry, molecules containing both soft (alkene) and hard (amine) donor sites can act as bidentate or multidentate ligands for transition metals. researchgate.netrsc.org The nitrogen atom of the aniline and the double bond of the allyl group could potentially coordinate to a metal center, creating a chelate complex. Such ligands are instrumental in catalysis, and the electronic properties imparted by the arylsulfonyl group could modulate the reactivity and selectivity of the metal catalyst.

Chelation and Coordination Chemistry

The presence of multiple potential donor sites in this compound—specifically the nitrogen atom of the amino group, the oxygen atoms of the sulfonyl group, and the π-system of the allyl group—confers upon it the ability to act as a ligand in the formation of metal complexes. While direct studies detailing the coordination chemistry of this compound are not extensively documented, the behavior of structurally related sulfonamides and allyl-containing compounds provides significant insight into its potential as a chelating agent.

Schiff bases derived from sulfonamides are well-known for their capacity to form stable and versatile metal chelates. derpharmachemica.comresearchgate.net These ligands can coordinate with a variety of transition metals, with the mode of coordination influencing the resulting complex's stereochemistry and stability. derpharmachemica.com For instance, sulfonamide-derived thiosemicarbazones have been shown to efficiently chelate metal ions like Fe²⁺, Fe³⁺, and Cu²⁺, acting as multimodal anticancer agents. mdpi.com

The sulfonamide group itself, although generally a weak coordinator, can participate in metal binding. Research on acyclic bis(sulfonamide) ligands has demonstrated the formation of stable dinuclear complexes with cobalt(II), manganese(II), and copper(II). rsc.org In these structures, the sulfonamide donor atoms permit a greater degree of control over the formation of mononuclear versus dinuclear species compared to their amine analogues. rsc.org This suggests that the sulfonyl oxygens in this compound could engage in coordination, potentially leading to the formation of polynuclear structures.

Furthermore, the allyl group introduces another dimension to its coordinative potential. Ligands containing allyl functionalities, such as allyl-substituted thiosemicarbazones, are known to form complexes with metals like Co(II), Cu(II), Pd(II), and Ni(II). researchgate.net The π-electrons of the carbon-carbon double bond in the allyl group can coordinate to metal centers, a bonding mode that is particularly significant in organometallic chemistry. This interaction can stabilize the resulting complex and influence its architecture. mdpi.com

Based on these precedents, this compound can be postulated to coordinate to metal ions in several ways:

Monodentate ligation: Primarily through the lone pair of electrons on the aniline nitrogen.

Bidentate chelation: Involving the aniline nitrogen and an oxygen atom from the sulfonyl group, forming a stable ring structure.

Bridging ligation: Where the sulfonamide group links two or more metal centers.

π-Complexation: Involving the allyl double bond, either alone or in concert with other donor atoms.

The specific coordination mode would depend on the metal ion, the solvent system, and the presence of other auxiliary ligands, making this compound a promising scaffold for designing novel coordination compounds. researchgate.net

Derivatization for Enhanced Analytical Detection

The detection and quantification of aniline and its derivatives in various matrices often require a derivatization step to improve their analytical properties for techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC). chromatographyonline.com The functional groups of this compound, particularly the primary aromatic amine, are amenable to several well-established derivatization strategies to enhance volatility, thermal stability, and detector response.

Derivatization of the Primary Aromatic Amine:

The primary arylamine group is the most common target for derivatization. General methods applicable to anilines can be employed for this compound to facilitate its analysis.

Acylation: This is a widely used technique where the amine is converted into an amide. Reagents such as butylchloroformate can be used in a one-step derivatization and microextraction process for GC analysis with flame ionization detection (GC-FID). nih.gov For instance, a method for determining five different anilines in water samples involved derivatization with butylchloroformate, achieving detection limits in the range of 1 to 3 µg/L. nih.gov Another approach involves using fluorinated anhydrides, like pentafluoropropionic acid anhydride (B1165640), or acyl chlorides, such as 4-carbethoxyhexafluorobutyryl chloride, to create derivatives suitable for sensitive detection by GC-mass spectrometry (GC-MS). nih.govoup.com The derivatization of aniline with 4-carbethoxyhexafluorobutyryl chloride, for example, produces a stable derivative with a strong molecular ion, allowing for a detection limit of 0.1 mg/L in serum. nih.gov

Diazotization-Coupling Reactions: The Bratton-Marshall reaction is a classic colorimetric method for quantifying compounds with a primary aromatic amine group. oup.com The method involves diazotizing the amine with sodium nitrite (B80452) in an acidic medium, followed by coupling with a chromogenic agent like N-(1-naphthyl)ethylenediamine (NED). oup.com This forms a highly colored azo dye that can be measured spectrophotometrically. While traditional, this method remains valuable for its simplicity and sensitivity. oup.com Other coupling agents, such as 2-acetylbutyrolactone, have also been developed, which react with diazotized primary arylamines to form colored arylhydrazones suitable for spectrophotometric analysis. tandfonline.com

Derivatization Targeting Other Functional Groups:

While the amine group is the primary target, the sulfonamide moiety also offers a potential site for derivatization, particularly the hydrogen on the sulfonamide nitrogen if it were present (in derivatives of this compound). For sulfonamide drugs containing an R-SO₂NH₂ or R-SO₂NHR' structure, methylation with reagents like (trimethylsilyl)diazomethane has been successfully used for analysis by GC-isotope ratio mass spectrometry (GC-IRMS). nih.gov This method was optimized for sulfamethoxazole (B1682508) and proven versatile for four other sulfonamides, demonstrating its potential for creating derivatives with good chromatographic properties. nih.gov

The choice of derivatization strategy and analytical technique depends on the matrix, the required sensitivity, and the available instrumentation. The data below summarizes common derivatization approaches applicable to the functional groups found in this compound, based on studies of analogous compounds.

Target Group Derivatization Reagent Technique Purpose LOD/LOQ Example (for related anilines) Reference
Primary Aromatic AmineButylchloroformateGC-FIDIncrease volatilityLOD: 1-3 µg/L nih.gov
Primary Aromatic Amine4-Carbethoxyhexafluorobutyryl chlorideGC-MSIncrease volatility & mass for MSLOD: 0.1 mg/L nih.gov
Primary Aromatic AmineNaNO₂ / N-(1-naphthyl)ethylenediamineSpectrophotometryForm colored azo dye- oup.com
Primary Aromatic AmineAniline (as reagent) / DHBMALDI-MSForm stable Schiff baseEnhanced signal-to-noise acs.orgscilit.com
Sulfonamide (R-SO₂-NHR')(Trimethylsilyl)diazomethaneGC-IRMSIncrease volatility for GCLOQ: 0.253 µg on column nih.gov
LOD: Limit of Detection; LOQ: Limit of Quantitation; GC-FID: Gas Chromatography-Flame Ionization Detection; GC-MS: Gas Chromatography-Mass Spectrometry; MALDI-MS: Matrix-Assisted Laser Desorption/Ionization-Mass Spectrometry; GC-IRMS: Gas Chromatography-Isotope Ratio Mass Spectrometry.

Q & A

Q. Basic

  • X-ray crystallography : Resolves bond lengths (mean C–C = 0.003 Å) and molecular packing, as demonstrated for 4-(4-Aminophenylsulfonyl)aniline .
  • NMR/FT-IR : Confirms sulfonyl (-SO₂-) and allyl group presence via S=O stretching (~1350 cm⁻¹) and allylic proton signals .
  • HPLC-MS : Validates purity and molecular weight (e.g., 264.2 g/mol for a related dihydrochloride derivative) .

How can contradictions in sulfonation yields between electrochemical and traditional methods be resolved?

Q. Advanced

  • Kinetic analysis : Compare reaction rates using Arrhenius plots for thermal methods (e.g., chlorosulfonic acid) vs. electrochemical activation energies .
  • Side-product profiling : Use LC-MS to identify byproducts (e.g., over-oxidized species) in electrochemical routes and adjust potential windows .
  • Computational modeling : Simulate transition states to explain yield disparities under varying conditions .

What safety protocols are recommended for handling this compound given limited toxicity data?

Q. Basic

  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .
  • Emergency measures : For inhalation, move to fresh air; for ingestion, rinse mouth with water (do not induce vomiting) .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent degradation .

How can ecological risks of this compound be assessed when persistence data is unavailable?

Q. Advanced

  • Read-across analysis : Use data from structurally similar compounds (e.g., 4-nitroaniline) to estimate biodegradation and soil mobility .
  • QSAR modeling : Predict bioaccumulation potential (logP) and toxicity endpoints via computational tools .
  • Microcosm studies : Test microbial degradation in simulated environments to infer persistence .

How should experiments be designed to study the allylsulfonyl group’s reactivity?

Q. Basic

  • Competitive reactions : Compare sulfonyl group stability under acidic vs. basic conditions using kinetic monitoring .
  • Cross-coupling : Explore Pd/Ni-catalyzed reactions with aryl halides to assess compatibility with transition metal catalysts .

What computational methods predict substituent effects on this compound’s electronic properties?

Q. Advanced

  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to quantify electron-withdrawing effects of the allylsulfonyl group .
  • Hirshfeld surface analysis : Map intermolecular interactions (e.g., hydrogen bonds) to explain crystallographic packing .

What purification strategies are effective for sulfonated anilines?

Q. Basic

  • Recrystallization : Use ethanol/water mixtures to isolate high-purity crystals (e.g., 97% purity for a dihydrochloride derivative) .
  • Column chromatography : Separate sulfonated products using silica gel and ethyl acetate/hexane gradients .

How can Hirshfeld surfaces elucidate intermolecular interactions in this compound derivatives?

Q. Advanced

  • Crystal structure analysis : Generate Hirshfeld surfaces to visualize close contacts (e.g., C–H···O interactions) and quantify their contributions to lattice stability .
  • Thermal analysis : Correlate interaction patterns with DSC/TGA data to predict melting points and stability .

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